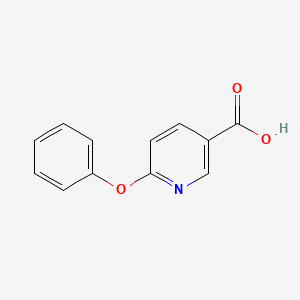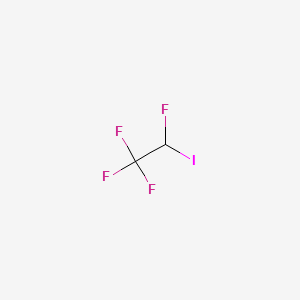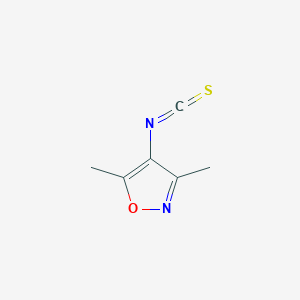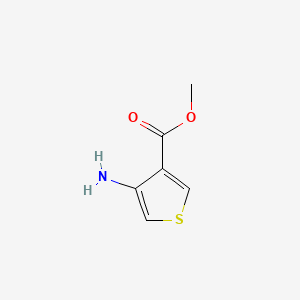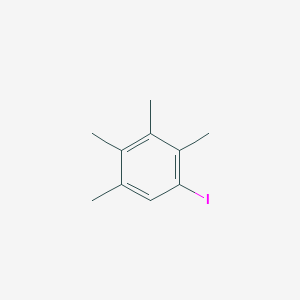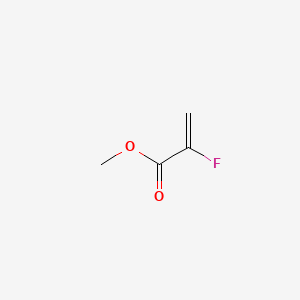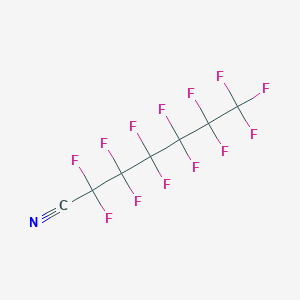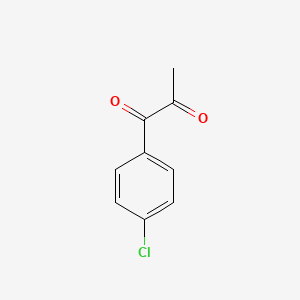
1-(4-Chlorophenyl)propane-1,2-dione
Vue d'ensemble
Description
“1-(4-Chlorophenyl)propane-1,2-dione” is a chemical compound with the molecular formula C9H7ClO2 . It has a molecular weight of 168.620 .
Molecular Structure Analysis
The molecular structure of “1-(4-Chlorophenyl)propane-1,2-dione” can be represented by the InChI key: ADCYRBXQAJXJTD-UHFFFAOYSA-N . The structure is also available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique
1. Application in Anticancer Research
- Summary of the Application: “1-(4-Chlorophenyl)propane-1,2-dione” is used in the synthesis of novel 1,2,4-triazole derivatives, which are evaluated as potential anticancer agents .
- Methods of Application: The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
- Results or Outcomes: Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
2. Application in Antiviral Research
- Summary of the Application: Indole derivatives, which can be synthesized using “1-(4-Chlorophenyl)propane-1,2-dione”, have shown various biological activities, including antiviral properties .
- Methods of Application: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . The inhibitory activity against influenza A was tested .
- Results or Outcomes: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
3. Application in Synthesis of Novel Derivatives
- Summary of the Application: “1-(4-Chlorophenyl)propane-1,2-dione” is used in the synthesis of novel 1,2,4-triazole derivatives .
- Methods of Application: The structures of these derivatives were confirmed by spectroscopic techniques .
- Results or Outcomes: The synthesized compound 1-(4-chlorophenyl)-4-phenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione showed promising results .
4. Application in Anti-Inflammatory Research
- Summary of the Application: Indole derivatives, which can be synthesized using “1-(4-Chlorophenyl)propane-1,2-dione”, have shown various biological activities, including anti-inflammatory properties .
- Methods of Application: Various scaffolds of indole were synthesized for screening different pharmacological activities .
- Results or Outcomes: The synthesized indole derivatives showed promising results in anti-inflammatory activity .
5. Application in Antimicrobial Research
- Summary of the Application: Indole derivatives, which can be synthesized using “1-(4-Chlorophenyl)propane-1,2-dione”, have shown various biological activities, including antimicrobial properties .
- Methods of Application: Various scaffolds of indole were synthesized for screening different pharmacological activities .
- Results or Outcomes: The synthesized indole derivatives showed promising results in antimicrobial activity .
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-chlorophenyl)propane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZREFFNUJAHQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370953 | |
| Record name | 1-(4-Chlorophenyl)propane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)propane-1,2-dione | |
CAS RN |
10557-21-8 | |
| Record name | 1-(4-Chlorophenyl)-1,2-propanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10557-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)propane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



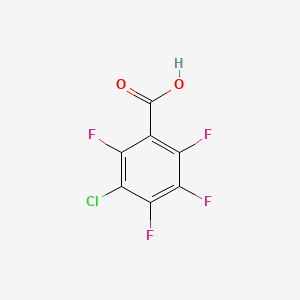
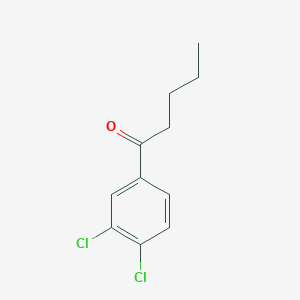
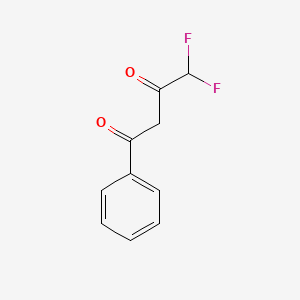
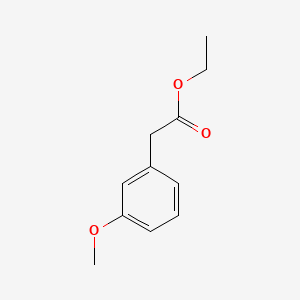
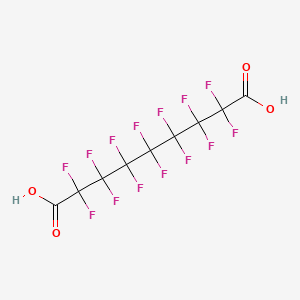
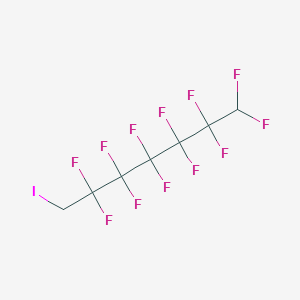
![2-[2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentyl]oxirane](/img/structure/B1586459.png)
